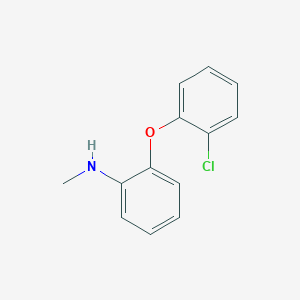
2-(2-Chlorophenoxy)-N-methylaniline
Descripción
2-(2-Chlorophenoxy)-N-methylaniline is an aromatic amine derivative featuring a 2-chlorophenoxy group attached to an aniline ring, where the nitrogen atom is substituted with a methyl group. This compound is synthesized via nucleophilic aromatic substitution reactions, as demonstrated in studies involving 2-chlorobenzoic acid and 2-chlorophenol (Fig. 2 in ). Its structural conformation has been analyzed using computational methods (AM1 calculations), revealing alignment with benzodiazepine pharmacophores, such as estazolam, particularly in the positioning of aromatic rings and proton-accepting groups (). This compound has been investigated for anticonvulsant activity, though its efficacy is highly dependent on substituent patterns and stereoelectronic properties .
Propiedades
Número CAS |
832734-01-7 |
|---|---|
Fórmula molecular |
C13H12ClNO |
Peso molecular |
233.69 g/mol |
Nombre IUPAC |
2-(2-chlorophenoxy)-N-methylaniline |
InChI |
InChI=1S/C13H12ClNO/c1-15-11-7-3-5-9-13(11)16-12-8-4-2-6-10(12)14/h2-9,15H,1H3 |
Clave InChI |
JDYWBOIHWAIUGN-UHFFFAOYSA-N |
SMILES canónico |
CNC1=CC=CC=C1OC2=CC=CC=C2Cl |
Origen del producto |
United States |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenoxy)-N-methylaniline typically involves the reaction of 2-chlorophenol with N-methylaniline. One common method is the nucleophilic aromatic substitution reaction, where 2-chlorophenol is reacted with N-methylaniline in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Chlorophenoxy)-N-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(2-Chlorophenoxy)-N-methylaniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: The compound is used in the production of agrochemicals, polymers, and other industrial products.
Mecanismo De Acción
The mechanism of action of 2-(2-Chlorophenoxy)-N-methylaniline involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, affecting their activity and leading to various biological effects. The pathways involved may include the inhibition of enzyme-substrate interactions or the disruption of cellular signaling pathways.
Comparación Con Compuestos Similares
Comparison with Similar Compounds
Structural and Functional Analogues
The biological and chemical properties of 2-(2-chlorophenoxy)-N-methylaniline are influenced by its substituents. Below is a comparative analysis with structurally related compounds:
Key Trends
Substituent Effects on Bioactivity: Chlorine Position: Dichloro-substituted phenoxy groups (e.g., 2,4-dichloro) enhance anticonvulsant activity compared to mono-chloro analogues (). N-Substitution: N-methylaniline derivatives outperform N,N-dimethylaniline in enzymatic assays due to reduced steric hindrance ().
Conformational Alignment: Compounds with 2-(2-chlorophenoxy) groups show improved overlap with benzodiazepine receptors when paired with proton-accepting groups (e.g., oxadiazole nitrogens) ().
Synthetic Versatility: this compound serves as a precursor for derivatives with varied applications, such as sulfonamides () and indole-thiophene hybrids ().
Data Tables and Research Findings
Anticonvulsant Activity of Quinazolinone Derivatives ()
| Compound | Substituent (Position 2) | Substituent (Position 3) | Relative Activity |
|---|---|---|---|
| 4a | 2-(2-Chlorophenoxy) | - | Inactive |
| 4b | 2-(2,4-Dichlorophenoxy) | - | High activity |
| 7e | 2-(2-Chlorophenoxy) | 3-(2-Chloroethyl)carbonylamino | Moderate activity |
| 7f | 2-(2,4-Dichlorophenoxy) | 3-(2-Chloroethyl)carbonylamino | Highest activity |
Structural Comparison with Estazolam ()
| Feature | This compound | Estazolam |
|---|---|---|
| Aromatic Rings | Two (phenoxy + aniline) | Two (benzodiazepine core) |
| Proton-Accepting Groups | Oxadiazole nitrogen | Imidazole nitrogen |
| Conformational Match | 85% overlap with estazolam | Reference agonist |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


